molecular formula C14H7Br2NO2 B429502 2,6-Dibromo-4-cyanophenyl benzoate

2,6-Dibromo-4-cyanophenyl benzoate

Cat. No.: B429502
M. Wt: 381.02g/mol
InChI Key: IQYVJLKSPYVUHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-4-cyanophenyl benzoate is a halogenated aromatic ester characterized by a benzoate core substituted with two bromine atoms at the 2- and 6-positions and a cyano group at the 4-position of the phenyl ring. The electron-withdrawing nature of bromine (Br) and cyano (CN) substituents significantly influences its physicochemical properties, including acidity, solubility, and reactivity.

Properties

Molecular Formula

C14H7Br2NO2

Molecular Weight

381.02g/mol

IUPAC Name

(2,6-dibromo-4-cyanophenyl) benzoate

InChI

InChI=1S/C14H7Br2NO2/c15-11-6-9(8-17)7-12(16)13(11)19-14(18)10-4-2-1-3-5-10/h1-7H

InChI Key

IQYVJLKSPYVUHY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)C#N)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)C#N)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Substituents Molecular Weight pKa (Phenolic OH)* LogP (Estimated)
2,6-Dibromo-4-cyanophenyl benzoate 2,6-Br; 4-CN; benzoate ester 401.03 g/mol ~2.5–3.5 3.8
Methyl 2,4-dihydroxy-6-methyl benzoate (Compound 5 ) 2,4-OH; 6-CH₃ 212.20 g/mol ~4.5–5.5 1.2
Benzoic acid None 122.12 g/mol 4.2 1.87
Salicylic acid 2-OH 138.12 g/mol 3.0 2.26

*Estimated for parent phenol before esterification.

Biodegradation and Metabolic Pathways

Halogenated aromatic compounds like this compound are typically resistant to microbial degradation due to the stability of C-Br bonds and the electron-withdrawing cyano group. Evidence from Rhodococcus sp. CS-1 shows that only 10–13% of unigenes are involved in benzoate pathways for halogenated analogs, compared to 15% for non-halogenated aromatics .

Table 2: Biodegradation and Bioactivity

Compound Biodegradation Pathway Involvement Bioactivity
This compound Low (requires specialized pathways) Likely reduced due to steric/EWG effects
Methyl 2,4-dihydroxy-6-methyl benzoate High (13% unigenes in benzoate pathways) α-Glucosidase inhibition potential
Benzoic acid High (core benzoate pathway) Antimicrobial preservative

Spectroscopic and Reactivity Profiles

  • NMR shifts: Bromine substituents deshield adjacent protons (e.g., δH 2.10–2.46 for benzylic methyl in methyl-substituted benzoates ), while cyano groups cause distinct 13C shifts (δC ~115–120 ppm).
  • Reactivity : The electron-deficient aromatic ring may accelerate ester hydrolysis under basic conditions compared to methyl- or hydroxyl-substituted analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.